2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core . Another approach includes the reaction of aldehydes with 1H-pyrrolo[2,3-b]pyridyl methanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid.
Nitrosation: Formation of nitroso compounds, often using nitrous acid.
Bromination and Iodination: Halogenation reactions using bromine or iodine.
Mannich Reaction: Formation of β-amino ketones using formaldehyde and amines.
Common Reagents and Conditions
Nitration: Nitric acid, sulfuric acid.
Nitrosation: Nitrous acid, hydrochloric acid.
Bromination: Bromine, acetic acid.
Iodination: Iodine, potassium iodide.
Mannich Reaction: Formaldehyde, secondary amines, acidic conditions.
Major Products
The major products of these reactions include nitro, nitroso, bromo, and iodo derivatives of this compound, as well as β-amino ketones from the Mannich reaction .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Investigated for their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
2-(Pyridin-2-yl) Pyrimidine: A compound with a pyridine and pyrimidine ring system.
Uniqueness
2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion and the position of the nitrogen atoms, which confer distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the design of selective inhibitors for specific biological targets .
Properties
IUPAC Name |
2-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSYTSCUTDAYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CN=CC=C3)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.